O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C20H27O2PS2 and a molecular weight of 394.531 . It is known for its unique structure, which includes two isopropyl and methyl-substituted phenyl groups attached to a dithiophosphate moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate typically involves the reaction of 2-isopropyl-5-methylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphate or phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophosphates, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Wirkmechanismus
The mechanism of action of O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate involves its interaction with specific molecular targets and pathways. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and cellular processes. The phenyl groups may also interact with biological membranes, influencing their stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O,O-Diethyl dithiophosphate: Similar structure but with ethyl groups instead of isopropyl and methyl groups.
O,O-Dimethyl dithiophosphate: Contains methyl groups instead of isopropyl and methyl groups.
O,O-Diisopropyl dithiophosphate: Similar but lacks the methyl substitution on the phenyl rings.
Uniqueness
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate is unique due to the presence of both isopropyl and methyl groups on the phenyl rings, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its specific reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
5439-74-7 |
---|---|
Molekularformel |
C20H27O2PS2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
bis(5-methyl-2-propan-2-ylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27O2PS2/c1-13(2)17-9-7-15(5)11-19(17)21-23(24,25)22-20-12-16(6)8-10-18(20)14(3)4/h7-14H,1-6H3,(H,24,25) |
InChI-Schlüssel |
NZCNSHWAXVCCJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.